molecular formula C16H14Cl2N4S B12016697 3-(5-((2,6-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine CAS No. 618426-51-0

3-(5-((2,6-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12016697
CAS No.: 618426-51-0
M. Wt: 365.3 g/mol
InChI Key: MOELOLORCAQMQB-UHFFFAOYSA-N
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Description

    3-(5-((2,6-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine: , often referred to as , belongs to the class of heterocyclic compounds.

  • Its structure combines a pyridine ring with a 1,2,4-triazole ring, and it features a dichlorobenzylthio substituent.
  • DTZP exhibits interesting properties due to its unique arrangement of functional groups.
  • Preparation Methods

      Synthetic Routes: DTZP can be synthesized through various methods.

      Reaction Conditions: In this coupling, an aryl or vinyl boronic acid reacts with an aryl or vinyl halide (e.g., bromide or chloride) in the presence of a palladium catalyst and a base.

      Industrial Production: While specific industrial production methods may vary, the Suzuki–Miyaura coupling is adaptable for large-scale synthesis.

  • Chemical Reactions Analysis

      Reactions: DTZP can undergo diverse reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For oxidation, N-bromosuccinimide (NBS) can be employed.

      Major Products: These reactions yield derivatives of DTZP, such as halogenated or alkylated forms.

  • Scientific Research Applications

      Chemistry: DTZP serves as a versatile building block for designing new compounds due to its unique structure.

      Biology and Medicine: Researchers explore its potential as an antifungal, antiviral, or anticancer agent.

      Industry: DTZP derivatives find applications in materials science, agrochemicals, and pharmaceuticals.

  • Mechanism of Action

    • DTZP’s mechanism involves interactions with specific molecular targets. For instance, it may inhibit enzymes or disrupt cellular pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • DTZP’s uniqueness lies in its combination of a pyridine and 1,2,4-triazole ring, along with the dichlorobenzylthio group.
    • Similar compounds include other triazoles, pyridines, and benzylthio-substituted molecules.

    Properties

    CAS No.

    618426-51-0

    Molecular Formula

    C16H14Cl2N4S

    Molecular Weight

    365.3 g/mol

    IUPAC Name

    3-[5-[(2,6-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine

    InChI

    InChI=1S/C16H14Cl2N4S/c1-2-22-15(11-5-4-8-19-9-11)20-21-16(22)23-10-12-13(17)6-3-7-14(12)18/h3-9H,2,10H2,1H3

    InChI Key

    MOELOLORCAQMQB-UHFFFAOYSA-N

    Canonical SMILES

    CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=CN=CC=C3

    Origin of Product

    United States

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